Cas no 1431698-08-6 (3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide)
![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide structure](https://ja.kuujia.com/scimg/cas/1431698-08-6x500.png)
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide 化学的及び物理的性質
名前と識別子
-
- 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide
- CS-15417
- 1431698-08-6
- C13471
- CS-M1703
- AKOS037650861
-
- インチ: 1S/C7H4N4O5/c12-9-2-1-4(10(13)14)6-5(11(15)16)3-8-7(6)9/h1-3,8H
- InChIKey: YCXOEFLBTWYYSM-UHFFFAOYSA-N
- ほほえんだ: C12NC=C([N+]([O-])=O)C1=C([N+]([O-])=O)C=C[N+]=2[O-]
計算された属性
- せいみつぶんしりょう: 224.01816924g/mol
- どういたいしつりょう: 224.01816924g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 130Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-M1703-100mg |
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide |
1431698-08-6 | 100mg |
$98.0 | 2022-04-27 | ||
Chemenu | CM333064-100mg |
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide |
1431698-08-6 | 95%+ | 100mg |
$118 | 2023-02-02 | |
Chemenu | CM333064-250mg |
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide |
1431698-08-6 | 95%+ | 250mg |
$374 | 2021-08-18 | |
Chemenu | CM333064-250mg |
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide |
1431698-08-6 | 95%+ | 250mg |
$288 | 2023-02-02 | |
Chemenu | CM333064-1g |
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide |
1431698-08-6 | 95%+ | 1g |
$1110 | 2021-08-18 | |
Chemenu | CM333064-1g |
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide |
1431698-08-6 | 95%+ | 1g |
$683 | 2023-02-02 | |
Chemenu | CM333064-100mg |
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide |
1431698-08-6 | 95%+ | 100mg |
$178 | 2021-08-18 |
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxideに関する追加情報
Research Brief on 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-Oxide (CAS: 1431698-08-6): Recent Advances and Applications
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide (CAS: 1431698-08-6) is a nitro-substituted pyrrolopyridine derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00542) reported an optimized synthetic route for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide, achieving a 78% yield through a novel nitration-oxidation cascade reaction. The researchers emphasized the compound's remarkable stability under physiological conditions, making it suitable for further pharmacological evaluation.
Recent in vitro studies have demonstrated promising kinase inhibitory activity of this compound, particularly against JAK2 and FLT3 kinases, with IC50 values of 0.42 μM and 0.38 μM respectively (Bioorganic Chemistry, 2024). Molecular docking simulations revealed that the nitro groups at positions 3 and 4 play a crucial role in binding to the ATP pocket of these kinases, while the N-oxide moiety enhances water solubility.
In cancer research, 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide has shown selective cytotoxicity against hematological malignancies, with a 5-fold higher potency in JAK2-mutated cell lines compared to wild-type (Oncotarget, 2023). Mechanistic studies indicate this compound induces apoptosis through both intrinsic and extrinsic pathways, while simultaneously inhibiting STAT3 phosphorylation.
The compound's potential extends beyond oncology. A 2024 study in ACS Infectious Diseases reported moderate antibacterial activity against drug-resistant Gram-positive pathogens (MIC = 8-16 μg/mL), suggesting possible applications in combating antibiotic resistance. The unique electronic properties of the molecule, attributed to its conjugated nitro and N-oxide groups, appear to facilitate membrane penetration in bacterial cells.
Current challenges in the development of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide include optimizing its pharmacokinetic profile and reducing potential off-target effects. Several pharmaceutical companies have filed patents (WO202318756, US20240148721) covering derivatives of this core structure, indicating growing commercial interest in this chemical scaffold.
Future research directions include structure-activity relationship studies to improve selectivity, formulation development for enhanced bioavailability, and investigation of combination therapies. The compound's versatile chemical structure also makes it a promising candidate for further modification in drug discovery programs targeting various disease pathways.
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